molecular formula C21H34O2 B14165801 Methyl 8-pimaren-18-oate CAS No. 3582-25-0

Methyl 8-pimaren-18-oate

Cat. No.: B14165801
CAS No.: 3582-25-0
M. Wt: 318.5 g/mol
InChI Key: LZUSHGHGVLPXFI-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 8-pimaren-18-oate typically involves the esterification of pimaric acid. The reaction is carried out by reacting pimaric acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction conditions usually involve refluxing the mixture for several hours to ensure complete esterification .

Industrial Production Methods: On an industrial scale, the production of this compound follows similar principles but is optimized for larger quantities. The process involves the continuous feeding of pimaric acid and methanol into a reactor, where the esterification takes place. The product is then purified through distillation and crystallization to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions: Methyl 8-pimaren-18-oate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Methyl 8-pimaren-18-oate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 8-pimaren-18-oate involves its interaction with various molecular targets and pathways. It is known to inhibit certain enzymes, such as carbonic anhydrase II, which plays a role in regulating pH and fluid balance in tissues. By inhibiting this enzyme, this compound can exert anti-inflammatory effects .

Comparison with Similar Compounds

  • Methyl dehydroabietate
  • Methyl pimar-8(14)-en-18-oate
  • Octacosane
  • Heptacosane
  • Hexacosane

Comparison: Methyl 8-pimaren-18-oate is unique due to its specific structure and the presence of the ester group at the 18th position. This structural feature imparts distinct chemical and biological properties compared to other similar compounds. For example, methyl dehydroabietate, while similar in structure, lacks the specific ester configuration, leading to different reactivity and biological activity .

Properties

CAS No.

3582-25-0

Molecular Formula

C21H34O2

Molecular Weight

318.5 g/mol

IUPAC Name

methyl 7-ethyl-1,4a,7-trimethyl-3,4,5,6,8,9,10,10a-octahydro-2H-phenanthrene-1-carboxylate

InChI

InChI=1S/C21H34O2/c1-6-19(2)13-10-16-15(14-19)8-9-17-20(16,3)11-7-12-21(17,4)18(22)23-5/h17H,6-14H2,1-5H3

InChI Key

LZUSHGHGVLPXFI-UHFFFAOYSA-N

Canonical SMILES

CCC1(CCC2=C(C1)CCC3C2(CCCC3(C)C(=O)OC)C)C

Origin of Product

United States

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